molecular formula C11H22ClN B2441808 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride CAS No. 2219353-85-0

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride

Cat. No. B2441808
M. Wt: 203.75
InChI Key: RDGATNFMFCBCJU-PUBMXKGKSA-N
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Description

“2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride” is a chemical compound . The molecular formula is C11H20O .


Molecular Structure Analysis

The molecular structure of this compound is based on a bicyclic heptane structure with two methyl groups attached to the same carbon . The presence of the ethan-1-amine group indicates that it contains a primary amine functional group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 234.5±8.0 °C and a predicted density of 0.941±0.06 g/cm3 . It is slightly soluble in chloroform and ethyl acetate .

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H319-H412, indicating that it can cause serious eye irritation and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container in accordance with local regulations .

properties

IUPAC Name

2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-11(2)9-4-3-8(5-6-12)10(11)7-9;/h8-10H,3-7,12H2,1-2H3;1H/t8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGATNFMFCBCJU-PUBMXKGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride

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